2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
The compound 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone features a pyrrolo[3,4-d]pyrimidine core linked to an ethanone group, with a 4-(isopropylthio)phenyl substituent. Pyrrolo-pyrimidine derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors due to their ability to mimic purine bases and interact with ATP-binding domains.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)22-15-5-3-13(4-6-15)7-17(21)20-9-14-8-18-11-19-16(14)10-20/h3-6,8,11-12H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIMJGJNTLEEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-(isopropylthio)phenyl precursor, which is then coupled with the pyrrolo[3,4-d]pyrimidine core under specific reaction conditions. The key steps may include:
Thioether Formation:
Coupling Reaction: The coupling of the substituted phenyl ring with the pyrrolo[3,4-d]pyrimidine core, often facilitated by a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the formation of the ethanone linkage, which may require specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl group in the ethanone linkage can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce the corresponding alcohol.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in:
- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Its ability to protect neuronal cells from damage suggests potential applications in neurodegenerative disease therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Modulates cytokine production | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrimidine formation | Cyclization | Pyrimidine precursors |
| Thioether introduction | Nucleophilic substitution | Isopropylthio compounds |
Case Studies and Research Findings
- Anti-inflammatory Activity Study :
-
Neuroprotection Research :
- Another research effort investigated the neuroprotective effects against oxidative stress-induced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
- Comparative Analysis with Other Compounds :
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following compounds share the pyrrolo-pyrimidine core or ethanone functionality, enabling a comparative analysis of substituent effects:
Key Observations:
- Substituent Diversity: The target compound’s isopropylthio group contrasts with morpholino (polar, hydrogen-bonding), pyridylthio (sulfur-mediated interactions), and methoxyphenoxy (oxygen-rich, hydrophilic).
- Para-Substitution : Analogous to the oxadiazole derivatives in , para-substituted aryl groups (e.g., 4-chlorophenyl in 2b) enhance bioactivity, suggesting the target’s para-isopropylthio group may optimize target binding.
Physicochemical Properties
- Molecular Weight : The target compound falls within the drug-like range (<500 Da), similar to its analogs.
- Heteroatom Influence: Sulfur in the target and pyridylthio analog may enhance binding to metal ions or cysteine residues in enzymes, whereas oxygen in methoxyphenoxy favors solubility.
Inferred Pharmacological Implications
While direct activity data for the target compound are absent, insights can be drawn from structural analogs:
- Antimicrobial Potential: Oxadiazole derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl in 2b) showed strong antibacterial activity, suggesting the target’s para-isopropylthio group may confer similar benefits.
- Kinase Inhibition: Pyrrolo-pyrimidines are established kinase inhibitors. The morpholino group in analogs may enhance selectivity for kinases with polar active sites, while the target’s isopropylthio group could target hydrophobic pockets.
- Neuroactive Potential: Phenethylamine derivatives with isopropylthio groups (e.g., 2C-T-4 in ) act as serotonin receptor agonists, though the target’s pyrrolo-pyrimidine core likely redirects its mechanism away from neuroactivity.
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a member of the pyrrolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a unique structure consisting of a pyrrolo[3,4-d]pyrimidine core with isopropylthio and phenyl substituents. This structural configuration is believed to play a crucial role in its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can modulate various biological pathways, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrrolopyrimidine have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assay : The MTT assay demonstrated that certain derivatives exhibited stronger cytotoxicity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) .
- Mechanism of Action : Compounds were found to induce apoptosis through the activation of caspases, suggesting a pathway for therapeutic development against cancer .
Enzyme Inhibition
The compound may act as an enzyme inhibitor:
- Tyrosinase Inhibition : Similar compounds have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values for some derivatives indicate potent inhibitory activity compared to standard inhibitors like kojic acid .
- Cyclooxygenase Inhibition : Related compounds have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrrolopyrimidine derivatives:
- Cytotoxicity in Cancer Models : A study indicated that specific derivatives showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis .
- Enzyme Kinetics : Research on enzyme kinetics revealed that certain compounds exhibit mixed inhibition types against tyrosinase, indicating complex interactions at the molecular level .
- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of similar compounds have shown that specific substituents can enhance biological activity, guiding future synthetic efforts .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
